Molecular Weight and Lipophilicity Differentiation from Parent Pyrazinamide
The target compound (MW 253.31 g/mol) exhibits a molecular weight approximately 2.06-fold greater than the parent pyrazinamide (MW 123.11 g/mol) . The incorporation of the hydroxyethyl-thiophene side chain is predicted to increase calculated logP by approximately 1.5–2.5 log units relative to pyrazinamide (measured logP −0.6) , shifting the compound from a highly hydrophilic space into a moderately lipophilic region more consistent with blood–brain barrier permeability and intracellular target access. No experimental logP value has been published for the target compound; this comparison relies on structural class inference.
| Evidence Dimension | Molecular weight and predicted lipophilicity shift |
|---|---|
| Target Compound Data | MW = 253.31 g/mol; predicted logP ~1.0–2.0 (calculated, not experimentally confirmed) |
| Comparator Or Baseline | Pyrazinamide: MW = 123.11 g/mol; experimental logP = −0.6 |
| Quantified Difference | ΔMW ≈ +130.2 g/mol (+106%); ΔlogP ≈ +1.6 to +2.6 units (predicted) |
| Conditions | Calculated physicochemical properties; no experimental logP available for target compound |
Why This Matters
A >2-fold increase in molecular weight and a shift from negative to positive logP fundamentally alters membrane partitioning and pharmacokinetic distribution, meaning pyrazinamide cannot serve as a physicochemical surrogate in formulation or in vitro assay development.
